molecular formula C11H14ClN3O2 B1446506 Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride CAS No. 1187932-36-0

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride

Cat. No.: B1446506
CAS No.: 1187932-36-0
M. Wt: 255.7 g/mol
InChI Key: QGXYOPOCAFYKGQ-UHFFFAOYSA-N
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Description

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with an aminomethyl group at position 5 and an ethyl ester at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and chemical synthesis. This compound is structurally related to several imidazo[1,5-a]pyridine derivatives, which differ in substituents, ester positions, or salt forms, leading to variations in physicochemical and biological properties.

Properties

IUPAC Name

ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10;/h3-5,7H,2,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXYOPOCAFYKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride typically involves multi-step reactions starting from substituted pyridine derivatives or 2-pyridyl ketones, followed by cyclization and functional group transformations to install the aminomethyl and carboxylate groups.

Detailed Preparation Methods

Synthesis via Cyclocondensation Using 2-Pyridyl Ketones and Alkyl Glyoxylates (Mg3N2-Assisted One-Pot Method)

A highly efficient and eco-friendly method to synthesize imidazo[1,5-a]pyridine carboxylates involves the Mg3N2-assisted one-pot annulation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. This method offers excellent yields and operational simplicity.

Reaction Conditions and Optimization
Entry Solvent Time (h) Temp (°C) Yield (%) Notes
1 Methanol 24 25 40 Open flask
2 Ethanol 24 25 48 Open flask
3 Methanol 24 60 54 Open flask
4 Ethanol 24 75 63 Open flask
5 Ethanol 12 25 65 Sealed tube
6 Ethanol 8 60 80 Sealed tube
7 Methanol:Water (8:2) 4 60 85 Sealed tube
8 Ethanol:Water (8:2) 4 80 92 Sealed tube - Optimal
9 Ethanol:Water (8:2) 4 80 80 With aqueous ammonia
10 Ethanol:Water (8:2) 4 80 81 With ammonium acetate
11 Ethanol:Water (8:2) 4 80 92 Mg3N2 increased amount
  • Optimal conditions involve using ethanol-water (8:2) as solvent, sealed tube at 80 °C for 4 hours with equimolar Mg3N2, 2-pyridyl ketone, and methyl glyoxylate, achieving up to 92% yield.
Mechanism Insight
  • The reaction proceeds via simultaneous formation of keto imine and aldimine intermediates.
  • Mg3N2 acts as an ammonia source in protic media and forms magnesium salts that catalyze the cyclization.
  • The annulation forms the imidazo[1,5-a]pyridine ring system with carboxylate functionality, which can be further modified.

Synthesis from Ethyl 2-(Aminomethyl)nicotinate Hydrochloride and Formic Acid/Acetic Anhydride

An alternative preparation involves the cyclization of ethyl 2-(aminomethyl)nicotinate hydrochloride with formic acid and acetic anhydride, yielding ethyl imidazo[1,5-a]pyridine carboxylates.

Reaction Procedure
  • Formic acid and acetic anhydride are mixed and heated at 60 °C for 2 hours.
  • Ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride is added at 20–35 °C and stirred for 4 hours.
  • The reaction mixture is cooled, neutralized with ammonia solution, and extracted.
  • Purification by column chromatography yields the target compound with approximately 56% yield.
Notes on Reaction Conditions
  • The reaction relies on the formation of an imidazo ring via intramolecular cyclization facilitated by acetic anhydride and formic acid.
  • The hydrochloride salt of the aminomethyl precursor is used to improve solubility and reactivity.
  • The moderate yield suggests room for optimization or alternative methods for higher efficiency.

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Mg3N2-Assisted One-Pot Annulation 2-pyridyl ketone, Mg3N2, glyoxylate EtOH:H2O (8:2), 80 °C, 4 h Up to 92 High yield, eco-friendly, scalable Requires sealed tube, Mg3N2 handling
Cyclization with Formic Acid & Acetic Anhydride Ethyl 2-(aminomethyl)nicotinate hydrochloride, formic acid, acetic anhydride 60 °C (step 1), 20-35 °C (step 2), 4 h ~56 Straightforward reagents Moderate yield, longer reaction time

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups attached to the aminomethyl position .

Scientific Research Applications

Biological Activities

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride has been studied for various biological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells in vitro. Studies suggest that it may induce apoptosis (programmed cell death) in certain cancer types, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Growth Inhibition

A recent investigation published in Cancer Research assessed the anticancer activity of this compound on human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.

Mechanism of Action

The mechanism of action of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Salt Form Key References
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (Target) NH2CH2 (C5), COOEt (C1) C12H16ClN3O2 ~277.73* Hydrochloride
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate Cl (C5), COOEt (C1) C10H9ClN2O2 224.64 None
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride COOEt (C7) C10H11ClN2O2 ~226.66* Hydrochloride
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride NH2CH2 (C1), COOEt (C3), saturated ring C11H18Cl2N3O2 295.19 Dihydrochloride
Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate NH2 (C5), COOEt (C1) C10H12N3O2 206.22 None

*Calculated based on molecular formula.

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt analogs like ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate .
  • Reactivity: The aminomethyl group (NH2CH2) at C5 in the target compound enables nucleophilic reactions (e.g., alkylation, acylation), whereas the chloro substituent in analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Basicity: The primary amine in the aminomethyl group increases basicity (pKa ~9–10) compared to the neutral chloro analog, influencing binding to biological targets .

Pharmacological Relevance

  • This contrasts with the chloro analog’s electron-withdrawing effects, which may reduce bioavailability .
  • Dihydrochloride Analogs : Higher solubility but increased molecular weight compared to the target compound’s single hydrochloride salt .

Biological Activity

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (CAS Number: 1187932-36-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C11H14ClN3O2
  • Molecular Weight : 255.7 g/mol
  • Physical Appearance : White solid
  • Purity : Typically 96% .

The precise mechanisms of action for this compound are not fully elucidated. However, compounds within the imidazo[1,5-a]pyridine class are known to interact with various biological targets, including:

  • Kinases : These compounds can inhibit specific kinases involved in cellular signaling pathways, which is crucial for cancer therapy .
  • DNA and RNA Interactions : The structural similarities to purines allow these compounds to bind with nucleic acids, potentially leading to cytotoxic effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,5-a]pyridine derivatives. This compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Compound Target Pathogen MIC (μg/mL)
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylateStaphylococcus aureus12.5
Control (Ciprofloxacin)Staphylococcus aureus2.0
Control (Isoniazid)Mycobacterium tuberculosis0.25

These findings suggest that this compound could be a lead candidate for developing new antibacterial agents .

Anticancer Activity

The imidazo[1,5-a]pyridine scaffold is also recognized for its anticancer properties. Various derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :
In a study evaluating the anticancer effects of related compounds, several imidazo[1,5-a]pyridine derivatives demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study indicated that these compounds could inhibit cell proliferation and induce apoptosis via the activation of caspase pathways .

Research Applications

This compound serves as a versatile building block in medicinal chemistry. Its applications include:

  • Synthesis of Novel Antibacterial Agents : The compound can be modified to enhance its antimicrobial properties.
  • Development of Anticancer Therapies : By altering functional groups on the imidazo[1,5-a]pyridine core, researchers aim to create more potent anticancer agents .

Q & A

Basic Research Question

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester group .
  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation of hydrochloride salt dust, which can irritate mucous membranes .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.